
2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide is a chemical compound that is commonly referred to as CCT251545. It is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of CCT251545 involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer. By inhibiting the activity of BRD4, CCT251545 disrupts the expression of genes that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects
CCT251545 has been found to have a range of biochemical and physiological effects. Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. Additionally, CCT251545 has been found to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of CCT251545 for lab experiments is its specificity for BRD4. This means that it has minimal off-target effects, which reduces the risk of toxicity and side effects. However, one of the limitations of CCT251545 is its poor solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and can limit its effectiveness.
Future Directions
There are several future directions for research on CCT251545. One area of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CCT251545. Additionally, there is a need for more studies to investigate the potential of CCT251545 in combination with other cancer treatments. Finally, there is a need for preclinical and clinical trials to evaluate the safety and efficacy of CCT251545 in humans.
Conclusion
In conclusion, CCT251545 is a small molecule inhibitor that has potential therapeutic applications in cancer treatment. The compound has been the subject of extensive scientific research, and studies have shown that it has the ability to inhibit the growth of cancer cells by targeting BRD4. While there are limitations to the compound, such as its poor solubility, there are also many future directions for research that could lead to the development of more effective cancer treatments.
Synthesis Methods
The synthesis of CCT251545 involves a series of chemical reactions that have been described in detail in scientific literature. The process involves the use of various reagents and solvents to create the final product. The synthesis method is complex and requires a high level of expertise in organic chemistry.
Scientific Research Applications
CCT251545 has been the subject of extensive scientific research due to its potential therapeutic applications in cancer treatment. Studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has been found to be effective against a range of cancer types, including breast, lung, and colon cancer.
properties
IUPAC Name |
2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c1-5-6(12-8(10)15-5)7(14)13-9(4-11)2-3-9/h2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANQTDLKISYYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)


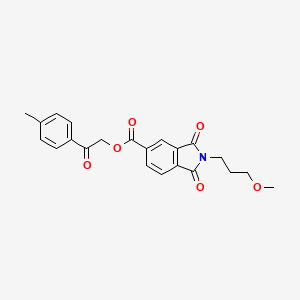
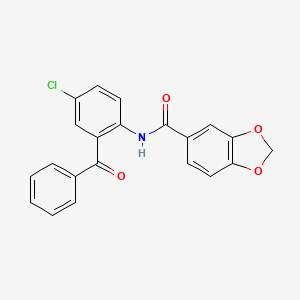
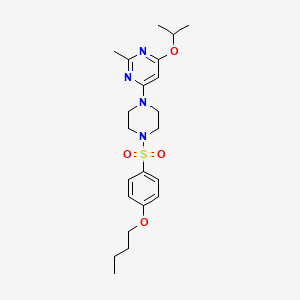
![5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2464216.png)
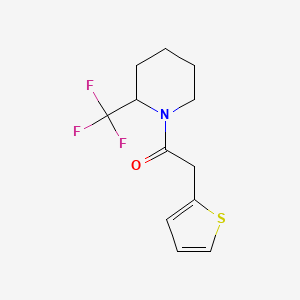
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2464218.png)

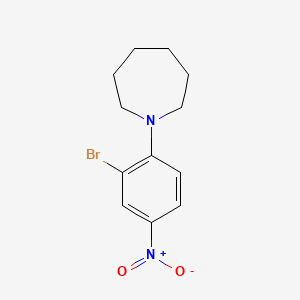
![4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2464223.png)
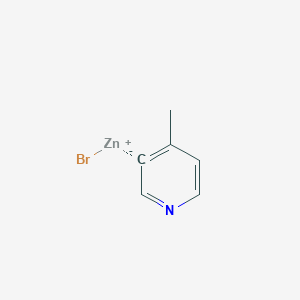
![2,4-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2464229.png)